![molecular formula C9H11NOS B076080 4-Acetamidothioanisole CAS No. 10352-44-0](/img/structure/B76080.png)
4-Acetamidothioanisole
Overview
Description
4-Acetamidothioanisole, also known as N-(4-(methylthio)phenyl)acetamide, is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 . It is primarily used for research and development purposes .
Chemical Reactions Analysis
The silica-supported metal complex, ([Mn2L(HL)(H2O)4]/SiO2), catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This suggests that 4-Acetamidothioanisole may also undergo similar reactions.Scientific Research Applications
Ethanol Metabolism Studies : A study investigated the use of 4-Methylpyrazole in human alcohol research, focusing on its effects on various parameters of alcohol metabolism during intoxication (Sarkola et al., 2002).
Acetaminophen Hepatotoxicity : Another study explored the protective effects of Delayed Treatment With 4-Methylpyrazole against Acetaminophen Hepatotoxicity in mice by inhibiting c-Jun n-Terminal Kinase (Akakpo et al., 2019).
Zinc(II) Complexes in Medicinal Chemistry : Research on Zn(II) complexes derived from different aryl acetamides, including potential applications as enzyme inhibitors, anticancer, and antileishmanial agents, was also found (Sultana et al., 2016).
Bone Resorption Studies : The effects of 4-acetamido-4'-isothiocyanostilbene-2,2-disulfonic acid (SITS) on bone resorption in organ cultures were examined, showing its potential as an inhibitor in this domain (Klein‐Nulend & Raisz, 1989).
Histamine Receptor Research : Studies on histamine pharmacology, including the roles of various histamine receptors and the development of related therapeutics, were also noted. These studies explore the significance of different compounds in modulating histamine functions (Tiligada & Ennis, 2018).
Safety and Hazards
properties
IUPAC Name |
N-(4-methylsulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZTJQAOQJQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302495 | |
Record name | 4-Acetamidothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidothioanisole | |
CAS RN |
10352-44-0 | |
Record name | 10352-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(METHYLTHIO)ACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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